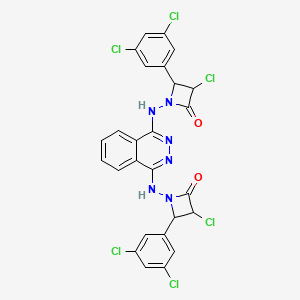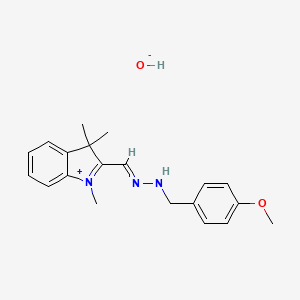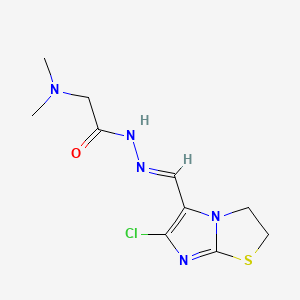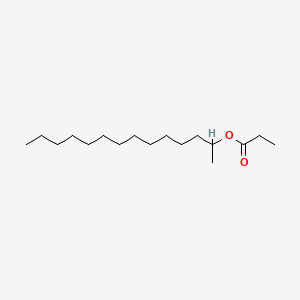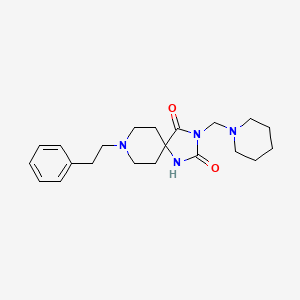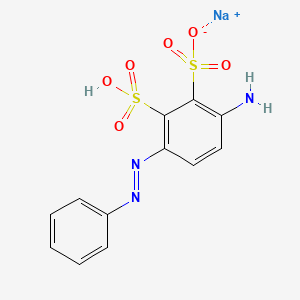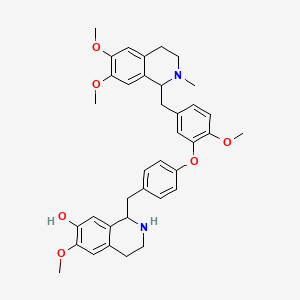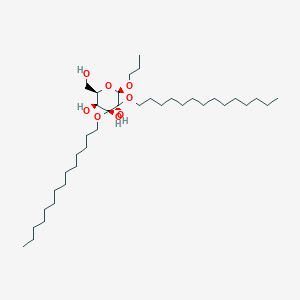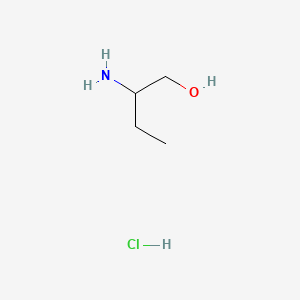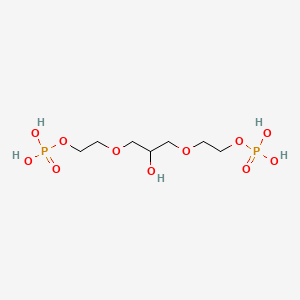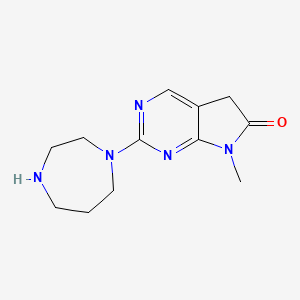
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(hexahydro-1H-1,4-diazepin-1-yl)-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(hexahydro-1H-1,4-diazepin-1-yl)-7-methyl- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of a diazepine ring and a methyl group further enhances its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(hexahydro-1H-1,4-diazepin-1-yl)-7-methyl- typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrrolo-Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and a suitable nitrile or amine.
Introduction of the Diazepine Ring: The diazepine ring can be introduced via a nucleophilic substitution reaction, where a suitable diazepine precursor reacts with the pyrrolo-pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(hexahydro-1H-1,4-diazepin-1-yl)-7-methyl- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diazepine ring and pyrrolo-pyrimidine core are likely involved in binding interactions, while the methyl group may influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
6H-Pyrrolo(2,3-d)pyrimidin-6-one: Lacks the diazepine ring and methyl group, making it less complex.
Diazepinyl-pyrimidines: Compounds with similar diazepine and pyrimidine structures but different substituents.
Methylated Pyrimidines: Compounds with methyl groups attached to the pyrimidine ring but lacking the diazepine structure.
Uniqueness
The combination of the pyrrolo-pyrimidine core, diazepine ring, and methyl group makes 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(hexahydro-1H-1,4-diazepin-1-yl)-7-methyl- unique. This structural diversity enhances its potential reactivity and broadens its range of applications in various scientific fields.
特性
CAS番号 |
122112-80-5 |
|---|---|
分子式 |
C12H17N5O |
分子量 |
247.30 g/mol |
IUPAC名 |
2-(1,4-diazepan-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H17N5O/c1-16-10(18)7-9-8-14-12(15-11(9)16)17-5-2-3-13-4-6-17/h8,13H,2-7H2,1H3 |
InChIキー |
UMIYWYGYSNIOBZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



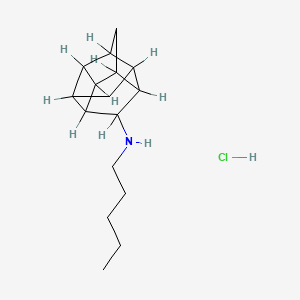
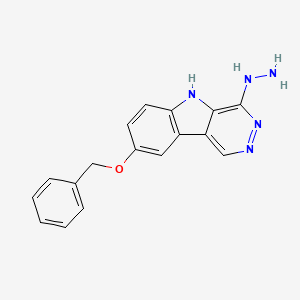
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
